六氟二氢合钛酸盐(2-),(OC-6-11)-

描述

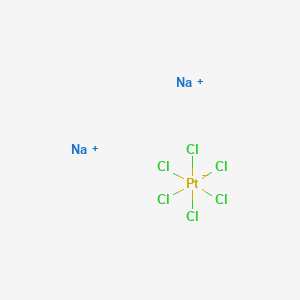

Titanate(2-), hexafluoro-, dihydrogen, (OC-6-11)-, also known as Dihydrogen hexafluorotitanate(2-), is a chemical compound with the molecular formula F4Ti.2FH . It is used for the production of fluorine titanate and metal titanium .

Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula F4Ti.2FH . The average mass is 163.873 Da and the monoisotopic mass is 163.954010 Da .

Physical And Chemical Properties Analysis

This compound appears as a colorless liquid with a pungent odor . It has a density of 1.675 g/mL at 25°C and a boiling point of 100°C at 101,325 Pa . It forms stable aqueous solutions and is incompatible with strong bases, alkali metals, and most metals .

科学研究应用

Metallurgical Industry: Titanium Production

Titanium hexafluoride: compounds play a crucial role in the metallurgical industry, particularly in the production of titanium metal. The conventional Kroll process, which is energy-intensive and costly, has been the standard for producing titanium. Research efforts are directed towards developing alternative, energy-efficient, and low-cost titanium production processes. Titanium hexafluoride compounds are investigated for their potential use in extractive metallurgy processes, aiming to reduce the overall cost and energy consumption associated with titanium production .

Surface Treatment: Paint Adhesion Improvement

In the field of surface chemistry, titanium hexafluoride pretreatments are known to enhance paint adhesion. They function as a barrier between coatings and the hot dip galvanized (HDG) steel surface, which is critical for the corrosion resistance of color-coated HDG steels. The interaction at the zinc/pretreatment interface is vital for the formation of pretreatment layers, and titanium hexafluoride compounds are essential in this process .

Metal Surface Treatment: Galvanizing and Electroplating

The compound is used to formulate metal surface treatment products, including those for galvanizing and electroplating. It plays a role in improving the quality and durability of metal surfaces, which is essential for extending the lifespan of metal products and components used in various applications, from construction to consumer goods .

安全和危害

This compound is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and handle it only in a well-ventilated area .

属性

IUPAC Name |

hydron;titanium(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Ti/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSXARRIPPWGNC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[F-].[F-].[F-].[F-].[F-].[F-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.873 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 60% Aqueous solution: Colorless liquid with a pungent odor; [Sigma-Aldrich MSDS] | |

| Record name | Titanate(2-), hexafluoro-, hydrogen (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen hexafluorotitanate(2-) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanate(2-), hexafluoro-, dihydrogen, (OC-6-11)- | |

CAS RN |

17439-11-1 | |

| Record name | Titanate(2-), hexafluoro-, hydrogen (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017439111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanate(2-), hexafluoro-, hydrogen (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen hexafluorotitanate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)

![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)